XLogP3 Lipophilicity Window Versus N-Isobutyl and N-Phenyl Pyrazole-4-Carboxamide Analogs
The target compound exhibits a computed XLogP3 of 5.1 . This value exceeds the typical lipophilicity range of structurally related pyrazole-4-carboxamides bearing smaller N-substituents. For example, the N-isobutyl analog (CAS 1014087-82-1) and N-phenyl analog are predicted to have lower XLogP3 values due to reduced carbon count and polar surface area contributions, although experimentally confirmed logP/logD values have not been published for any member of this specific sub-series . The higher XLogP3 of the target compound implies greater membrane partitioning potential, which may translate into higher apparent permeability in cell-based assays, but direct comparative permeability data are absent.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | N-isobutyl and N-phenyl analogs (predicted XLogP3 < 5.1; no experimental confirmation available) |
| Quantified Difference | Directional increase in computed XLogP3 relative to shorter-chain or aryl N-substituted analogs |
| Conditions | Computed by XLogP3 3.0 algorithm; no experimental shake-flask or chromatographic logP/logD data available |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance; a 0.5–1.0 log unit difference in logP can alter ADME profiles sufficiently to change in vivo efficacy, making this parameter a key differentiator for compound selection.
- [1] PubChem Compound Summary for CID 16925869, 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. View Source
